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Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

Cat. No.: B3401910

Disclaimer: The compound "2-Methoxy-2-(o-tolyl)ethanamine” is not well-documented in
publicly available scientific literature. As such, no specific experimental data on its in vitro or in
vivo efficacy could be retrieved. This guide therefore provides a comparative analysis of
structurally related and well-studied methoxy-substituted phenethylamines, namely 2-(2-
methoxyphenyl)ethanamine (o-methoxyphenethylamine) and 2-(4-methoxyphenyl)ethanamine
(p-methoxyphenethylamine). These compounds serve as relevant alternatives for
understanding the potential biological effects of this chemical class.

This comparison guide is intended for researchers, scientists, and drug development
professionals, offering an objective overview of the performance of these compounds with
supporting experimental data.

Introduction to Methoxy-Substituted
Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the
phenethylamine structure. Many of these compounds are psychoactive and exert their effects
by modulating monoamine neurotransmitter systems.[1] The position of the methoxy group on
the phenyl ring can significantly influence the pharmacological profile, including receptor affinity
and functional activity. This guide focuses on the ortho- and para-methoxy isomers to highlight
these structure-activity relationships.
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In Vitro Efficacy

The in vitro effects of methoxy-substituted phenethylamines are often characterized by their
interaction with serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, and
the trace amine-associated receptor 1 (TAAR1).[2][3][4] These interactions are believed to
mediate their psychoactive and other biological effects.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of various methoxy-substituted
phenethylamines at key serotonin receptors. Lower Ki values indicate higher binding affinity.

5-HT2A (Ki, 5-HT2C (Ki, 5-HT1A (Ki,
Compound Reference
nM) nM) nM)

2,5-dimethoxy-4-
ethoxyphenethyl 1000 2500 >10000 2]
amine (2C-0-2)

2,5-dimethoxy-4-

(2-

fluoroethoxy)phe 1700 4800 5500 [2]
nethylamine (2C-

0-21)

2,5-dimethoxy-4-

(2,2,2-

trifluoroethoxy)ph 430 1200 2700 [2]
enethylamine

(2C-0-22)

Note: Specific binding data for 2-(2-methoxyphenyl)ethanamine and 2-(4-
methoxyphenyl)ethanamine from comparative studies were not available in the reviewed
literature. The data presented is for more complex, but structurally related, 2,5-dimethoxy-
phenethylamines to illustrate the impact of substitutions.

Generally, extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines increases the
binding affinity at the 5-HT2A and 5-HT2C receptors.[2][3][4]
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Functional Activity

The functional activity of these compounds is often assessed by measuring their ability to

activate (agonism) or block (antagonism) a receptor. The table below shows the functional

potency (EC50, in nM) and efficacy for selected compounds at the 5-HT2A receptor. EC50 is

the concentration required to elicit a 50% maximal response.

Compound

5-HT2A Activation

5-HT2A Efficacy (%

Reference

(EC50, nM) of 5-HT)
2,5-dimethoxy-4-
ethoxyphenethylamine 2600 84% [2]
(2C-0-2)
2,5-dimethoxy-4-(2-
fluoroethoxy)phenethy 16 76% [2]
lamine (2C-0-21)
2,5-dimethoxy-4-
(2,2,2-
68 30% [2]

trifluoroethoxy)phenet
hylamine (2C-0O-22)

Other in vitro studies on related compounds have demonstrated various biological activities,

including:

o Anti-inflammatory and Antioxidant Effects: A derivative of 2-(4-methoxyphenyl)ethanamine,

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to

inhibit neuroinflammation.[5] Other related methoxyphenyl compounds have also

demonstrated antioxidant properties.[6]

» Antimicrobial Activity: A study on 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate

(MPAEMA) showed antibacterial effects against Gram-positive Staphylococcus aureus.[6]

e Antitumor Activity: A phenstatin analog, (4-methoxyphenyl)(3,4,5-

trimethoxyphenyl)methanone, has shown potent cytotoxic activity against tumor cell lines in

vitro.[7]
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» Neuroprotective Effects: A synthesized analog of salidroside, 2-(4-methoxyphenyl)ethyl-2-
acetamido-2-deoxy-B-D-pyranoside, demonstrated protective effects against neurotoxicity in
HT22 cells.[8]

In Vivo Efficacy

In vivo studies of simple methoxy-substituted phenethylamines are limited. However, research
on the parent compound, B-phenylethylamine, and more complex derivatives provides insights
into their potential effects.

Psychomotor and Behavioral Effects

Studies on B-phenylethylamine in rodents have shown that it can induce psychomotor effects,
such as circling and head-twitching, and increase place preference, which is indicative of
rewarding properties.[9] These effects are often associated with the modulation of dopamine
and serotonin systems.

Anti-inflammatory and Neuroprotective Effects

The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has
been shown to have in vivo efficacy in mouse models. It was found to:

o Ameliorate lipopolysaccharide (LPS)-induced memory impairment.[5]
e Prevent LPS-induced liver sepsis-related mortality by reducing inflammatory responses.[10]

The mechanism for these effects is believed to be through the inhibition of the STAT3 signaling
pathway.[5][10]

Clinical Reports on Related Compounds

It is important to note that some complex N-benzylphenethylamine derivatives, such as 25I-
NBOMe, are potent hallucinogens and have been associated with significant toxicity in
humans, including tachycardia, hypertension, agitation, seizures, and in some cases, death.
[11][12]

Experimental Protocols
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Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

e Cell Culture and Membrane Preparation: Cells stably expressing the receptor of interest
(e.g., HEK293 cells expressing human 5-HT2A receptors) are cultured and harvested. The
cell membranes are then isolated through centrifugation.

e Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g.,
[3H]ketanserin for 5-HT2A receptors) and various concentrations of the test compound.

o Separation and Scintillation Counting: The bound and free radioligand are separated by rapid
filtration. The radioactivity of the filter-bound membranes is then measured using a
scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated
using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A
Receptor Activation)

This functional assay measures the activation of Gg-coupled receptors like the 5-HT2A
receptor.

o Cell Culture and Labeling: Cells expressing the receptor are cultured and incubated with
myo-[3H]inositol to label the cellular phosphoinositide pools.

e Compound Incubation: The cells are then incubated with various concentrations of the test
compound in the presence of LiCl (which inhibits inositol monophosphatase).

o Extraction and Separation: The reaction is stopped, and the inositol phosphates are
extracted. The different inositol phosphate species are separated using anion-exchange
chromatography.

« Scintillation Counting and Data Analysis: The radioactivity of the eluted inositol phosphates is
measured. The concentration of the compound that produces 50% of the maximal response
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(EC50) and the maximum response (Emax) are determined by nonlinear regression
analysis.

Mouse Head-Twitch Response (HTR)

This is an in vivo behavioral assay used to assess 5-HT2A receptor activation.
e Animal Acclimation: Male C57BL/6J mice are habituated to the testing environment.

e Drug Administration: The test compound is administered to the mice, typically via
intraperitoneal (i.p.) injection.

¢ Observation: The mice are placed in an observation chamber, and the number of head
twitches is counted for a defined period (e.g., 30 minutes).

Data Analysis: The dose-response relationship for the induction of head twitches is analyzed.

Mandatory Visualizations
Signaling Pathway Diagrams

The primary mechanism of action for many psychoactive phenethylamines is the activation of
the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gg/G11
pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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